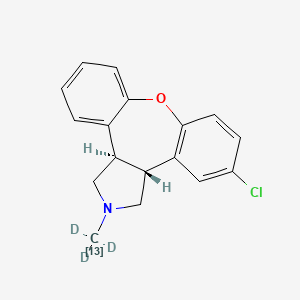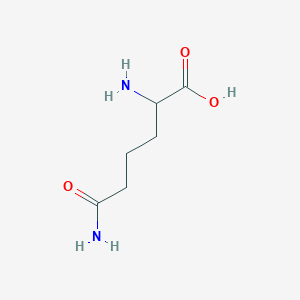
4-Hydroxy-2,2',3,4',5,5',6-heptachlorobiphenyl-13C12
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Hydroxy-2,2’,3,4’,5,5’,6-heptachlorobiphenyl-13C12 is a polychlorinated biphenyl (PCB) derivative.
准备方法
The synthesis of 4-Hydroxy-2,2’,3,4’,5,5’,6-heptachlorobiphenyl-13C12 typically involves the chlorination of biphenyl followed by hydroxylation. The reaction conditions for the chlorination process include the use of chlorine gas and a suitable solvent, such as carbon tetrachloride, under controlled temperature and pressure . The hydroxylation step can be achieved using reagents like sodium hydroxide or other strong bases . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity .
化学反应分析
4-Hydroxy-2,2’,3,4’,5,5’,6-heptachlorobiphenyl-13C12 undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur with reagents like sodium methoxide or sodium ethoxide.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield chlorinated quinones, while reduction can produce dechlorinated biphenyls .
科学研究应用
4-Hydroxy-2,2’,3,4’,5,5’,6-heptachlorobiphenyl-13C12 is widely used in scientific research due to its unique properties. Some of its applications include:
作用机制
The mechanism of action of 4-Hydroxy-2,2’,3,4’,5,5’,6-heptachlorobiphenyl-13C12 involves its interaction with various molecular targets and pathways. It has been shown to activate the expression of multiple phase I and II xenobiotic metabolizing enzyme genes, such as the CYP1A1 gene . This activation leads to the metabolism and detoxification of the compound in the liver. Additionally, it can decrease serum thyroid hormone levels by increasing the accumulation of thyroid hormones in the liver .
相似化合物的比较
4-Hydroxy-2,2’,3,4’,5,5’,6-heptachlorobiphenyl-13C12 is unique compared to other similar compounds due to its specific chlorine substitution pattern and hydroxyl group. Similar compounds include:
2,2’,3,4’,5,5’,6-Heptachlorobiphenyl: Lacks the hydroxyl group, making it less reactive in certain chemical reactions.
4-Hydroxy-2,2’,3,4’,5,5’-hexachlorobiphenyl: Has one less chlorine atom, which affects its chemical and biological properties.
4-Hydroxy-2,2’,3,4’,5,6,6’-heptachlorobiphenyl: Different chlorine substitution pattern, leading to variations in reactivity and toxicity.
These comparisons highlight the uniqueness of 4-Hydroxy-2,2’,3,4’,5,5’,6-heptachlorobiphenyl-13C12 in terms of its chemical structure and resulting properties.
属性
CAS 编号 |
1285867-65-3 |
|---|---|
分子式 |
¹³C₁₂H₃Cl₇O |
分子量 |
423.23 |
同义词 |
2,2’,3,4’,5,5’,6-Heptachloro-[1,1’-Biphenyl]-4-ol-13C12; 2,2’,3,4’,5,5’,6-Heptachloro-4-_x000B_biphenyl-ol-13C12; 4-Hydroxy-PCB 187-13C12; |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


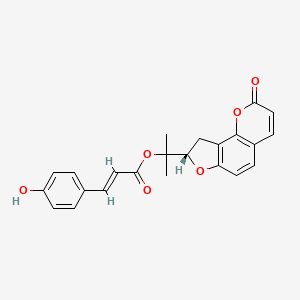
![[(3S,6R)-6-[[(1S,3S)-3-acetyl-3,5,12-trihydroxy-10-methoxy-6,11-dioxo-2,4-dihydro-1H-tetracen-1-yl]oxy]-2-methyl-4-[(2,2,2-trifluoroacetyl)amino]oxan-3-yl] 4-nitrobenzoate](/img/structure/B1141155.png)

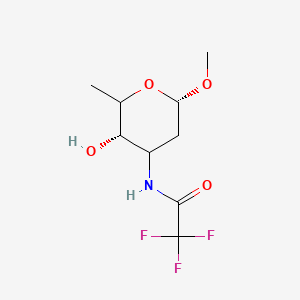

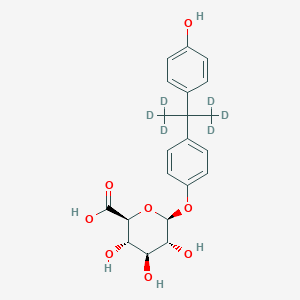
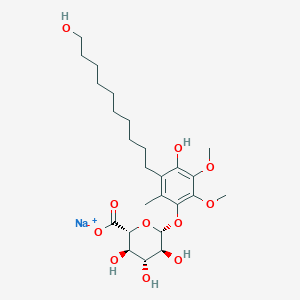
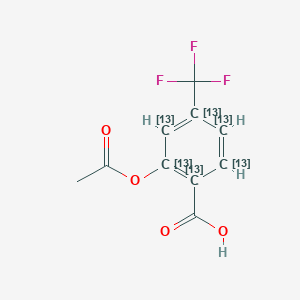
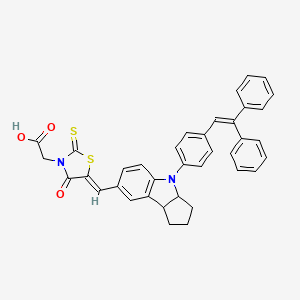
![2-[(2E,5Z)-5-[[4-[4-(2,2-diphenylethenyl)phenyl]-2,3,3a,8b-tetrahydro-1H-cyclopenta[b]indol-7-yl]methylidene]-2-(3-ethyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)-4-oxo-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B1141169.png)
